molecular formula C15H15NO B1392076 2-(2,4-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187163-90-1

2-(2,4-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392076
M. Wt: 225.28 g/mol
InChI Key: MUGYTRBJUZSZJB-UHFFFAOYSA-N
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Description

“2-(2,4-Dimethylbenzoyl)-4-methylpyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a 2,4-dimethylbenzoyl group (a benzoyl group with two methyl groups at the 2 and 4 positions) and a methyl group .


Synthesis Analysis

While specific synthesis methods for “2-(2,4-Dimethylbenzoyl)-4-methylpyridine” were not found, similar compounds such as 2,4-Dimethylbenzoic acid have been synthesized and are available for purchase .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethylbenzoyl)-4-methylpyridine” can be inferred from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. This ring is substituted at the 2 position with a 2,4-dimethylbenzoyl group and at the 4 position with a methyl group .

Scientific Research Applications

  • Photochemical Applications : The study of photochemical dimerization of 2-aminopyridines and 2-pyridones, closely related to 2-(2,4-Dimethylbenzoyl)-4-methylpyridine, reveals interesting photochemical properties. These compounds form 1,4-dimers upon ultraviolet irradiation in acidic solutions, indicating potential applications in photochemistry and materials science (Taylor & Kan, 1963).

  • DNA Interaction and Photocleavage : Mixed polypyridyl ruthenium(II) complexes, which include pyridine derivatives, have been studied for their ability to bind and cleave DNA upon irradiation. Such studies highlight potential applications in biochemistry and pharmacology (Tan & Chao, 2007).

  • C-C Coupling in Chemistry : Research on interligand C-C coupling between α-methyl N-heterocycles and other ligands at rhenium tricarbonyl complexes demonstrates the versatility of methylpyridines in synthesizing new molecular structures. This has implications for catalysis and synthetic chemistry (Arevalo, Riera, & Pérez, 2017).

  • Antioxidant, Antitumor, and Antimicrobial Activities : Studies on pyrazolopyridines, which are derivatives of pyridine compounds, reveal their potential antioxidant, antitumor, and antimicrobial activities. This suggests possible applications in medicinal chemistry (El‐Borai et al., 2013).

  • Electroluminescent Properties : Research into mono-cyclometalated platinum(II) complexes with pyridine derivatives explores their electroluminescent properties, indicating potential use in electronic and photonic devices (Ionkin, Marshall, & Wang, 2005).

  • Molecular Structure Studies : Investigations into the crystal and molecular structures of pyridine derivatives enhance understanding of molecular conformations and interactions, which is crucial in material science and crystallography (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

(2,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGYTRBJUZSZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=NC=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225720
Record name (2,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187163-90-1
Record name (2,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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